2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide
CAS No.: 941886-97-1
Cat. No.: VC6460163
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535
* For research use only. Not for human or veterinary use.
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide - 941886-97-1](/images/structure/VC6460163.png)
Specification
CAS No. | 941886-97-1 |
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Molecular Formula | C26H28N4O3 |
Molecular Weight | 444.535 |
IUPAC Name | 2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-phenylethyl)acetamide |
Standard InChI | InChI=1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31) |
Standard InChI Key | RYUGNFOERGWPFN-UHFFFAOYSA-N |
SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyrazin-4-one core, a bicyclic heteroaromatic system comprising fused pyrazole and pyrazine rings. At position 2 of this core, a 4-butoxyphenyl substituent is attached, while position 5 is functionalized with an N-phenethyl acetamide group. The butoxyphenyl moiety introduces lipophilicity, which may enhance membrane permeability, whereas the phenethyl group could influence receptor-binding interactions .
Systematic IUPAC Name
The systematic name, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide, reflects its substitution pattern:
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Pyrazolo[1,5-a]pyrazin-4-one: Bicyclic scaffold with keto functionality at position 4.
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2-(4-Butoxyphenyl): Para-butoxy-substituted phenyl group at position 2.
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5-(N-Phenethylacetamide): Acetamide linked to a phenethylamine derivative at position 5.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C₂₇H₂₉N₅O₃, yielding a molecular weight of 479.56 g/mol.
Property | Value | Source Analogs |
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Molecular Formula | C₂₇H₂₉N₅O₃ | |
Molecular Weight | 479.56 g/mol | Calculated |
CAS Registry Number | Not Assigned | N/A |
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrazin derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:
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Formation of Pyrazolo[1,5-a]pyrazin-4-one Core: Reaction of a hydrazine derivative with a diketone precursor under acidic or basic conditions .
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Introduction of 4-Butoxyphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the butoxyphenyl moiety at position 2 .
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Acetamide Functionalization: Acylation of a primary amine (phenethylamine) with an acetyl chloride derivative, followed by coupling to the pyrazolo-pyrazin core .
Key Reagents and Conditions
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Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for coupling reactions.
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
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NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions and purity.
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Mass Spectrometry (MS): High-resolution MS to confirm molecular weight .
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HPLC: Purity assessment, typically >95% for research-grade compounds .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetamide and aromatic groups; low solubility in water .
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Stability: Stable under inert storage conditions (-20°C); susceptible to hydrolysis in acidic/basic environments .
Partition Coefficient (LogP)
Estimated LogP ≈ 3.5 (using software tools), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Properties
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